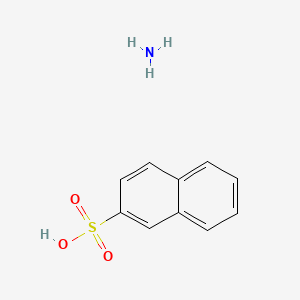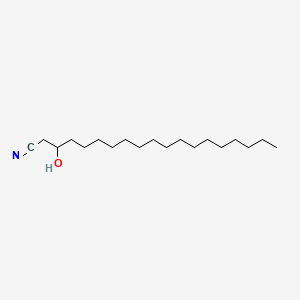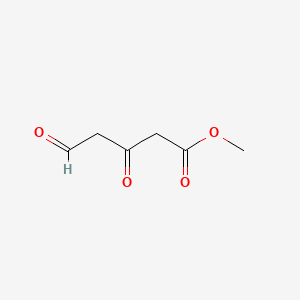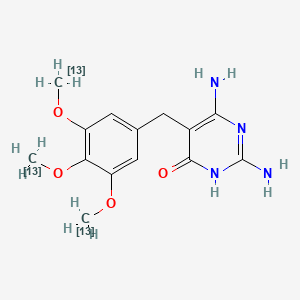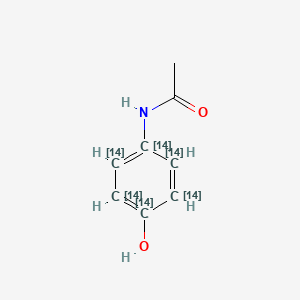![molecular formula C31H44N2O6 B13834444 2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Hydroxy-3’-O-methoxymethyl Repaglinide Ethyl Ester (Mixture of Diastereomers) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of Repaglinide, a well-known medication used to manage blood sugar levels in individuals with type 2 diabetes. The addition of hydroxy and methoxymethyl groups, along with the ethyl ester moiety, imparts distinct chemical characteristics to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-3’-O-methoxymethyl Repaglinide Ethyl Ester involves multiple steps, starting from the parent compound, Repaglinide. The process typically includes:
Hydroxylation: Introduction of a hydroxy group at the 3’ position.
Methoxymethylation: Addition of a methoxymethyl group to the hydroxy group.
Esterification: Conversion of the carboxylic acid group to an ethyl ester.
These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and efficiency in large-scale manufacturing. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Hydroxy-3’-O-methoxymethyl Repaglinide Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Wissenschaftliche Forschungsanwendungen
3’-Hydroxy-3’-O-methoxymethyl Repaglinide Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the management of diabetes and related metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3’-Hydroxy-3’-O-methoxymethyl Repaglinide Ethyl Ester involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors involved in glucose metabolism, thereby influencing blood sugar levels. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest a role in enhancing insulin secretion and improving insulin sensitivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Repaglinide: The parent compound, used in diabetes management.
Nateglinide: Another antidiabetic agent with a similar mechanism of action.
Mitiglinide: A compound with comparable effects on glucose metabolism.
Uniqueness
3’-Hydroxy-3’-O-methoxymethyl Repaglinide Ethyl Ester stands out due to its unique structural modifications, which may confer enhanced stability, bioavailability, and efficacy compared to its parent compound and other similar agents. These modifications also open up new avenues for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C31H44N2O6 |
|---|---|
Molekulargewicht |
540.7 g/mol |
IUPAC-Name |
ethyl 2-ethoxy-4-[2-[[1-[2-[3-(methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate |
InChI |
InChI=1S/C31H44N2O6/c1-6-37-29-18-23(14-15-26(29)31(35)38-7-2)19-30(34)32-27(17-22(3)4)25-12-8-9-13-28(25)33-16-10-11-24(20-33)39-21-36-5/h8-9,12-15,18,22,24,27H,6-7,10-11,16-17,19-21H2,1-5H3,(H,32,34) |
InChI-Schlüssel |
SGGIFJXVFAMIEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)OCOC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


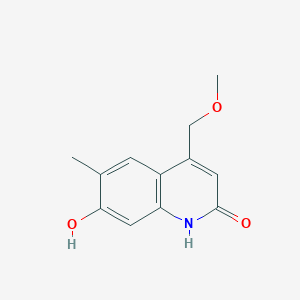
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)
